molecular formula C26H31N5O2 B2959492 1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea CAS No. 1171166-42-9

1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Cat. No.: B2959492
CAS No.: 1171166-42-9
M. Wt: 445.567
InChI Key: QBKKYHQZXPGGGD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is a complex organic compound that features a combination of methoxyphenethyl and pyridinylpiperazinyl groups

Preparation Methods

The synthesis of 1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenethylamine with an isocyanate derivative to form the urea linkage. The pyridin-2-ylpiperazine moiety is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions:

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-33-24-11-7-21(8-12-24)13-15-28-26(32)29-23-9-5-22(6-10-23)20-30-16-18-31(19-17-30)25-4-2-3-14-27-25/h2-12,14H,13,15-20H2,1H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKKYHQZXPGGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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